5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Structure and Synthesis 5-(6-Methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a norbornane-like scaffold with a sulfur atom replacing one carbon in the azabicyclo system (2-thia substitution) and a 6-methylpyridine-3-carbonyl substituent at the 5-position. The sulfur atom in the 2-thia substitution likely enhances metabolic stability compared to all-carbon bicyclo systems .
Pharmacological Relevance
This compound belongs to a class of nicotinic acetylcholine receptor (nAChR) ligands, structurally related to epibatidine analogs used in positron emission tomography (PET) imaging. The 6-methylpyridine-3-carbonyl group may modulate receptor selectivity, differentiating it from other bicyclic ligands targeting α4β2-nAChR subtypes .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELSYGAIKNUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition Strategies
The bicyclo[2.2.1]heptane framework is frequently constructed via 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles. For example, stable azomethine ylides derived from ninhydrin react with cyclopropenes under mild conditions to yield spirocyclic intermediates, which are subsequently rearranged to the bicyclic core. Density functional theory (DFT) studies at the M11/cc-pVDZ level confirm that the reaction proceeds via a concerted asynchronous mechanism, with HOMO(dipolarophile)-LUMO(dipole) interactions dictating regioselectivity.
Representative Protocol
Ring-Closing Metathesis
Alternative approaches employ Grubbs catalysts for ring-closing metathesis of diene precursors. For instance, norbornene derivatives bearing pendant amine and thiol groups undergo metathesis to form the bicyclo[2.2.1]heptane skeleton, though sulfur-poisoning of catalysts necessitates careful ligand design.
Conjugation of the 6-Methylpyridine-3-Carbonyl Group
Acylation of Secondary Amines
The 5-aza nitrogen undergoes acyl transfer with 6-methylpyridine-3-carbonyl chloride under Schotten-Baumann conditions. Bicarbonate buffers (pH 8–9) suppress N-oxide formation while promoting nucleophilic attack at the acyl carbon.
Key Parameters
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki-Miyaura couplings link prefunctionalized pyridine boronic esters to iodobenzoyl intermediates on the bicyclic scaffold. Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol mixtures afford cross-coupled products with <5% homo-coupling byproducts.
Reaction Optimization and Scale-Up Considerations
Diastereomeric Control
Chiral resolution of racemic intermediates using dibenzoyl-D-tartaric acid (D-DBTA) achieves enantiomeric excess >98%. Crystallization from MTBE/i-PrOH (7:1 v/v) yields optically pure (1R,2S,5S)-configured product.
Purification Challenges
Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) resolves residual dipolarophiles and metallocene residues. Critical impurities include over-reduced thioethers (retention time = 12.3 min) and N-acyl deformylation byproducts (retention time = 14.7 min).
Analytical Characterization Data
Table 1. Spectroscopic Properties of this compound
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.45 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.1, 2.4 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 4.12–4.05 (m, 1H), 3.98–3.91 (m, 2H), 2.65 (s, 3H), 2.30–1.85 (m, 6H) |
| ¹³C NMR (CDCl₃) | δ 197.2 (C=O), 163.5 (pyridine C-3), 149.8 (pyridine C-6), 138.4, 136.2, 123.7 (pyridine), 68.4 (C-5), 52.1 (C-2), 45.3–38.7 (bicyclic carbons), 24.1 (CH₃) |
| HRMS | [M+H]⁺ calc. for C₁₅H₁₇N₂O₂S: 313.0918, found: 313.0915 |
Chemical Reactions Analysis
Types of Reactions
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki cross-coupling reactions to form novel pyridine derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and other organometallic reagents . The reactions typically occur under mild conditions, making them suitable for a wide range of applications.
Major Products
Scientific Research Applications
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, it can inhibit the electron transport chain in certain biological systems, affecting ATP production and cellular metabolism . This makes it a valuable tool for studying energy conversion processes and developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclic nAChR Ligands
Key Findings:
Structural Modifications and Binding Affinity The 2-thia substitution in the bicyclo scaffold (vs. For example, F2PhEP’s fluorophenyl substituent achieves a 29 pM Ki due to enhanced hydrophobic interactions, whereas the target compound’s 6-methylpyridine-3-carbonyl group may prioritize interactions with polar residues . Compared to epibatidine, which has a high-affinity chloropyridinyl group, the 6-methylpyridine-3-carbonyl substituent likely reduces toxicity while retaining moderate binding, making it suitable for imaging .
Pharmacokinetic and Imaging Applications
- The sulfur atom in the 2-thia scaffold improves metabolic stability compared to epibatidine derivatives, as seen in analogs like 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, which is used as a stable intermediate .
- Enantioselectivity observed in similar compounds (e.g., (-)-7-methyl-2-exo derivatives) suggests the target compound’s stereochemistry could influence brain penetration and PET signal specificity .
Comparison to Non-Imaging Analogs Compounds like 3-(2-pyrazinyl)-1-azabicyclo[2.2.1]heptane () target muscarinic receptors for anxiety, highlighting the role of substituents in determining receptor specificity. The target compound’s pyridine carbonyl group likely directs it toward nAChRs .
Biological Activity
5-(6-Methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of bicyclic azabicyclo compounds, characterized by a sulfur atom in its structure and a pyridine moiety that may contribute to its biological activity.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of Bicyclic Structure : Utilizing cyclization reactions to form the bicyclic framework.
- Pyridine Substitution : Introducing the 6-methyl group on the pyridine ring through electrophilic aromatic substitution.
- Thioether Formation : Incorporating the sulfur atom via thiolation reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be significant in cancer therapy.
Case Study: Antitumor Activity
In a study evaluating the antitumor properties of structurally similar compounds, it was found that derivatives of bicyclic azabicyclo compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 1.4 | L1210 leukemia |
| Similar Bicyclic Compound A | 0.9 | HeLa |
| Similar Bicyclic Compound B | 1.0 | MCF7 |
This table illustrates that while this compound shows promising activity, other derivatives may exhibit enhanced potency.
Neuropharmacological Effects
Research has indicated that related compounds can modulate dopaminergic activity, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
Toxicological Assessment
Preliminary toxicity studies have shown that while the compound exhibits significant biological activity, it also presents certain cytotoxicity at higher concentrations, necessitating careful dosage management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
